molecular formula C16H23N5O B2496480 N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide CAS No. 2249104-20-7

N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide

カタログ番号 B2496480
CAS番号: 2249104-20-7
分子量: 301.394
InChIキー: KRWSHILTYWXBMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. Inhibition of GABA transaminase leads to an increase in GABA levels, which in turn can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders.

作用機序

The mechanism of action of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide involves the inhibition of GABA transaminase, which is the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide leads to an increase in GABA levels, which can have a variety of effects on neuronal excitability and function. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide are primarily related to its ability to increase GABA levels in the brain. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders. By increasing GABA levels, N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been shown to have a variety of effects on neuronal function, including the suppression of seizures, the reduction of anxiety, and the attenuation of drug-seeking behavior.

実験室実験の利点と制限

One advantage of using N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in lab experiments is its selectivity for GABA transaminase. This allows researchers to specifically target the GABAergic system without affecting other neurotransmitter systems. Another advantage is the availability of synthetic routes to produce N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in large quantities, which allows for the testing of the compound in a range of experimental paradigms. One limitation of using N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in lab experiments is the potential for off-target effects, which may complicate the interpretation of results. Additionally, the use of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in animal models may not fully recapitulate the effects of the compound in humans, which may limit its translational potential.

将来の方向性

There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide on the brain and body, including the potential for tolerance and withdrawal. Additionally, the use of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in combination with other drugs may have synergistic effects that could improve its therapeutic potential. Overall, the continued investigation of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide and its effects on the brain and body has the potential to lead to new treatments for a range of neurological and psychiatric disorders.

合成法

N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is cyclohexanone, which is converted to 1-cyanocyclohexane through a series of reactions. The 1-cyanocyclohexane is then reacted with 2-(2-pyrimidinyl)ethylamine to form the desired product, N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide. The synthesis of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques.

科学的研究の応用

N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders. Studies have shown that N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide can increase GABA levels in the brain, which can have a variety of effects on neuronal excitability and function. N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being investigated as a potential treatment for these and other disorders.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-21(11-6-14-18-9-5-10-19-14)12-15(22)20-16(13-17)7-3-2-4-8-16/h5,9-10H,2-4,6-8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWSHILTYWXBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC=CC=N1)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。